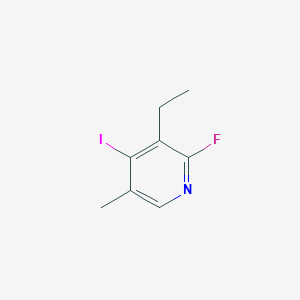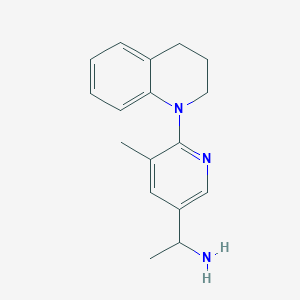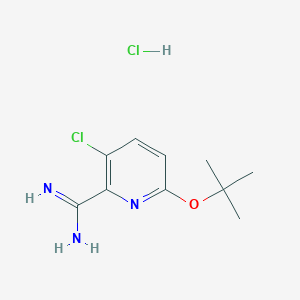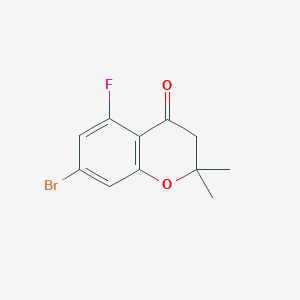
7-Bromo-5-fluoro-2,2-dimethylchroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-fluoro-2,2-dimethylchroman-4-one is a synthetic organic compound with the molecular formula C11H10BrFO2 It belongs to the class of chromanones, which are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 7-Brom-5-fluor-2,2-dimethylchroman-4-on beinhaltet typischerweise die Bromierung und Fluorierung eines Chromanon-Vorläufers. Eine übliche Methode umfasst die folgenden Schritte:
Fluorierung: Das Fluoratom wird an der 5. Position unter Verwendung eines Fluorierungsmittels wie Selectfluor oder N-Fluorbenzolsulfonimid (NFSI) eingeführt.
Industrielle Produktionsverfahren: Die industrielle Produktion von 7-Brom-5-fluor-2,2-dimethylchroman-4-on kann großtechnische Bromierungs- und Fluorierungsprozesse unter kontrollierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 7-Brom-5-fluor-2,2-dimethylchroman-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Hydroxyderivate oder andere reduzierte Formen ergeben.
Substitution: Die Brom- und Fluoratome können durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Hydroxyderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
7-Brom-5-fluor-2,2-dimethylchroman-4-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und kann bei der Entwicklung neuer synthetischer Methoden verwendet werden.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug für die Untersuchung biologischer Prozesse und Interaktionen auf molekularer Ebene.
Industrie: Wird zur Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Brom-5-fluor-2,2-dimethylchroman-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen ausüben durch:
Bindung an Enzyme: Hemmung oder Modulation der Aktivität von Enzymen, die an wichtigen biologischen Prozessen beteiligt sind.
Wechselwirkung mit Rezeptoren: Als Agonist oder Antagonist an verschiedenen Rezeptorstellen wirken.
Modulation von Signalwegen: Beeinflussung zellulärer Signalwege, die Zellwachstum, -differenzierung und -apoptose regulieren.
Ähnliche Verbindungen:
5-Brom-4-fluor-2-methylanilin: Eine verwandte Verbindung mit ähnlichen Brom- und Fluorsubstitutionen, aber unterschiedlicher Kernstruktur.
7-Brom-2,2-dimethylchroman-4-on: Fehlt das Fluoratom, was eine Grundlage für Vergleiche hinsichtlich Reaktivität und biologischer Aktivität bietet.
Einzigartigkeit: 7-Brom-5-fluor-2,2-dimethylchroman-4-on ist aufgrund der spezifischen Positionierung der Brom- und Fluoratome einzigartig, was seine chemische Reaktivität und biologischen Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen deutlich beeinflussen kann.
Wirkmechanismus
The mechanism of action of 7-Bromo-5-fluoro-2,2-dimethylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-4-fluoro-2-methylaniline: A related compound with similar bromine and fluorine substitutions but different core structure.
7-Bromo-2,2-dimethylchroman-4-one: Lacks the fluorine atom, providing a basis for comparison in terms of reactivity and biological activity.
Uniqueness: 7-Bromo-5-fluoro-2,2-dimethylchroman-4-one is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1427501-50-5 |
|---|---|
Molekularformel |
C11H10BrFO2 |
Molekulargewicht |
273.10 g/mol |
IUPAC-Name |
7-bromo-5-fluoro-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H10BrFO2/c1-11(2)5-8(14)10-7(13)3-6(12)4-9(10)15-11/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
CWJJNLDWNZSIOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2F)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)


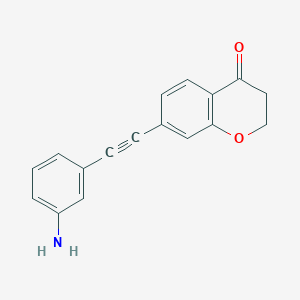
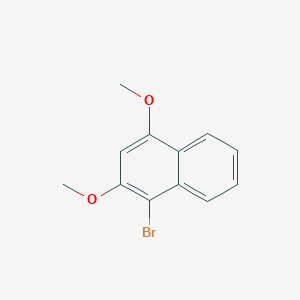
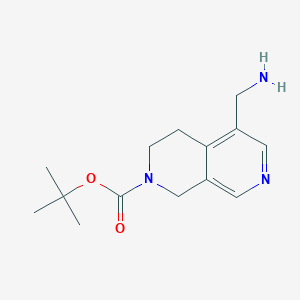
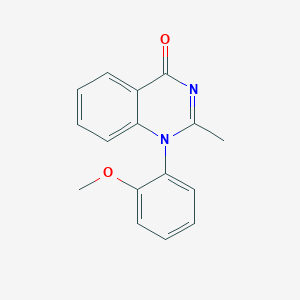
![4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11852772.png)


